molecular formula C10H14N2OS B14289541 S-Pyridin-4-yl diethylcarbamothioate CAS No. 114085-03-9

S-Pyridin-4-yl diethylcarbamothioate

Cat. No.: B14289541
CAS No.: 114085-03-9
M. Wt: 210.30 g/mol
InChI Key: GSEYOOMJEMSHLM-UHFFFAOYSA-N
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Description

S-Pyridin-4-yl diethylcarbamothioate: is a chemical compound with the molecular formula C₁₀H₁₄N₂OS It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-4-yl diethylcarbamothioate typically involves the reaction of pyridine derivatives with diethylcarbamothioate. One common method includes the reaction of pyridine-4-thiol with diethylcarbamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: S-Pyridin-4-yl diethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the pyridinyl or carbamothioate groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted pyridine or carbamothioate derivatives.

Scientific Research Applications

Chemistry: S-Pyridin-4-yl diethylcarbamothioate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and ligands for coordination chemistry.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of S-Pyridin-4-yl diethylcarbamothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting metabolic pathways. In medicinal applications, this inhibition can lead to therapeutic effects, such as the suppression of microbial growth or the induction of cancer cell apoptosis.

Comparison with Similar Compounds

    Pyridin-4-yl diethylcarbamate: Similar structure but lacks the sulfur atom.

    Pyridin-4-yl methylcarbamothioate: Similar structure with a methyl group instead of an ethyl group.

    Pyridin-4-yl diethylcarbamodithioate: Contains an additional sulfur atom compared to S-Pyridin-4-yl diethylcarbamothioate.

Uniqueness: this compound is unique due to its specific combination of the pyridine ring and the diethylcarbamothioate group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

114085-03-9

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

S-pyridin-4-yl N,N-diethylcarbamothioate

InChI

InChI=1S/C10H14N2OS/c1-3-12(4-2)10(13)14-9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3

InChI Key

GSEYOOMJEMSHLM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SC1=CC=NC=C1

Origin of Product

United States

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